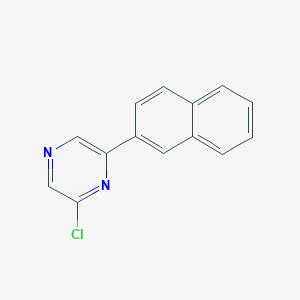

2-Chloro-6-(naphthalen-2-yl)pyrazine

Description

Contextualizing Pyrazine (B50134) Heterocycles in Modern Organic Chemistry

Pyrazine is a six-membered aromatic heterocyclic compound containing two nitrogen atoms at non-adjacent, or 1,4, positions in the ring. mdpi.comfiveable.me This arrangement of nitrogen atoms within the aromatic framework gives pyrazine and its derivatives distinct chemical and physical properties. fiveable.me As a class of compounds, pyrazines are prevalent in nature and are significant components of flavor and aroma profiles in various foods and beverages, often contributing nutty or roasted notes. fiveable.mewikipedia.org

In the field of modern organic chemistry, pyrazine heterocycles are recognized as crucial structural motifs. tandfonline.comtandfonline.com They serve as versatile building blocks in the synthesis of more complex molecules due to the reactivity of their ring systems. fiveable.me The presence of the two nitrogen atoms makes the pyrazine ring electron-deficient, influencing its reactivity in reactions such as nucleophilic aromatic substitution. mdpi.com This electronic nature, combined with the ability to form hydrogen bonds, underpins their widespread application in medicinal chemistry, where pyrazine cores are found in numerous therapeutic agents, including treatments for cancer and infectious diseases. mdpi.comfiveable.me For instance, Bortezomib, a pyrazine-containing therapeutic, is a proteasome inhibitor used in treating multiple myeloma. mdpi.com

Significance of Halogenated Pyrazines in Synthetic Organic Chemistry

Halogenated pyrazines are a subclass of pyrazine derivatives that have a halogen atom, such as chlorine, bromine, or iodine, attached to the pyrazine ring. These compounds are of particular importance in synthetic organic chemistry primarily because the halogen atom serves as an excellent leaving group. This feature allows for the strategic functionalization of the pyrazine core through various cross-coupling reactions. mdpi.com

The chlorine atom on a pyrazine ring provides a reactive handle for introducing new carbon-carbon or carbon-heteroatom bonds. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed to link halogenated pyrazines with other molecular fragments, enabling the construction of complex molecular scaffolds. mdpi.com This synthetic versatility has made halogenated pyrazines indispensable intermediates in drug discovery and materials science. mdpi.com Furthermore, the introduction of halogens can modulate the biological activity of the final compound, as seen in novel halogenated pyrazine-based chalcones that exhibit potential as antimicrobial drugs. nih.gov

Structural Features and Electronic Influences of the Naphthalene (B1677914) Moiety within the Pyrazine Framework

The incorporation of a naphthalene moiety onto the pyrazine framework, as seen in 2-Chloro-6-(naphthalen-2-yl)pyrazine, introduces significant structural and electronic modifications to the core heterocycle. Naphthalene is a polycyclic aromatic hydrocarbon consisting of two fused benzene (B151609) rings. This large, delocalized π-electron system has distinct electronic properties that can influence the attached pyrazine ring. researchgate.net

Overview of the Research Landscape and Academic Focus on this compound and Related Systems

The specific compound this compound is primarily viewed within the research landscape as a valuable synthetic intermediate. Its bifunctional nature—possessing a reactive chloro group for coupling reactions and a large aromatic naphthalene system for modulating electronic and biological properties—makes it a target for synthetic chemists aiming to build complex molecules.

Research on related systems provides context for its potential applications. Pyrazine derivatives are actively investigated for a wide range of pharmacological activities, including roles as enzyme inhibitors and receptor agonists. researchgate.netnih.gov For example, pyrazine derivatives have been prepared and studied as SHP2 inhibitors for potential anticancer applications. researchgate.net Similarly, compounds featuring a naphthalene ring are explored for their biological activities and potential as building blocks for novel therapeutic agents. nih.govmdpi.com The combination of a halogenated heterocycle with a naphthalene-like system is a recurring theme in the synthesis of compounds with antiproliferative activity. nih.gov Therefore, the academic focus on this compound and its analogues is centered on its utility as a scaffold for creating novel, larger molecules with tailored biological or material properties.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-naphthalen-2-ylpyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2/c15-14-9-16-8-13(17-14)12-6-5-10-3-1-2-4-11(10)7-12/h1-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRRFYAJVGXBALD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CN=CC(=N3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70727212 | |

| Record name | 2-Chloro-6-(naphthalen-2-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70727212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875900-51-9 | |

| Record name | 2-Chloro-6-(naphthalen-2-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70727212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 6 Naphthalen 2 Yl Pyrazine and Its Analogues

Direct Synthetic Routes to Halogenated Pyrazines with Aryl Substituents

Direct routes to these compounds involve assembling the pyrazine (B50134) ring with the desired substituents already incorporated or positioned for easy installation.

Nucleophilic aromatic substitution (SNAr) is a primary method for functionalizing aromatic rings, particularly electron-deficient systems like pyrazine. In this reaction, a nucleophile displaces a leaving group, typically a halide, on the aromatic ring. youtube.com The reaction is facilitated by the presence of electron-withdrawing groups, which stabilize the negatively charged intermediate. nih.govrsc.org The pyrazine ring itself, being electron-deficient, is activated for nucleophilic attack. nih.gov

SNAr reactions on pyrazine systems are influenced by various factors, including the strength of the nucleophile, the nature of the leaving group, and the reaction conditions. Strong nucleophiles are typically required for these transformations. rsc.org

Recent advancements have focused on catalytic methods to enhance the efficiency and scope of SNAr reactions. An organic superbase, t-Bu-P4, has been shown to efficiently catalyze concerted SNAr reactions of aryl fluorides, activating both the aryl fluoride (B91410) and the anionic nucleophile. organic-chemistry.org This method demonstrates excellent functional group tolerance and is applicable to the late-stage functionalization of complex molecules. organic-chemistry.org Additionally, high-throughput experimentation techniques have been employed to optimize SNAr reaction conditions for execution under flow chemistry, allowing for rapid and efficient synthesis. acs.org For specific applications, palladium/PTABS combination has enabled the catalytic amination of chloroheteroarenes at ambient temperatures. organic-chemistry.org

Interactive Table: Catalytic Enhancements in SNAr Reactions

| Catalyst/System | Substrate Type | Key Features | Reference |

|---|---|---|---|

| t-Bu-P4 (superbase) | Aryl fluorides | Dual activation of substrate and nucleophile; broad scope. | organic-chemistry.org |

| Pd/PTABS | Chloroheteroarenes | Mild, ambient temperature amination. | organic-chemistry.org |

| High-Throughput Experimentation | General SNAr | Optimization for flow chemistry conditions. | acs.org |

The SNAr reaction on an aromatic ring typically proceeds through an addition-elimination mechanism. rsc.org This involves the initial attack of the nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. youtube.comrsc.org The aromaticity is then restored by the elimination of the leaving group. rsc.org The stability of the Meisenheimer complex is crucial, and it is enhanced by the presence of electron-withdrawing groups ortho or para to the site of substitution. rsc.orgbeilstein-journals.org

In the context of disubstituted pyrazines, the regioselectivity of the substitution is a key consideration. Studies on 2-substituted 3,5-dichloropyrazines have revealed that the position of nucleophilic attack is directed by the electronic nature of the substituent at the 2-position. acs.orgmdpi.com An electron-withdrawing group (EWG) at the 2-position directs the incoming nucleophile to the 5-position, whereas an electron-donating group (EDG) directs it to the 3-position. acs.orgmdpi.com This regioselectivity has been rationalized through computational studies based on the Fukui index at the reacting carbon centers. acs.org While the addition-elimination pathway is common, an alternative SRN1 (substitution nucleophilic radical) mechanism can also occur for halogenated pyrazines. acs.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. nih.gov While MCRs are well-established for synthesizing heterocycles like pyrazoles, direct multicomponent strategies for the pyrazine core are less common. mdpi.comacs.org However, one-pot procedures that achieve similar efficiency have been developed.

A notable example is the dehydrogenative self-coupling of 2-amino alcohols, catalyzed by earth-abundant manganese pincer complexes, to selectively form functionalized 2,5-substituted pyrazines. slideshare.net This reaction proceeds with the liberation of only water and hydrogen gas as byproducts, representing a sustainable and atom-economical approach to the pyrazine core. slideshare.net

Classical and modern cyclization methods are fundamental to constructing the pyrazine ring. The most traditional route involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. youtube.com This reaction forms a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine. youtube.comyoutube.com Copper chromate (B82759) is a common catalyst for the final oxidation/dehydrogenation step at high temperatures. youtube.com

More contemporary methods offer milder conditions and greater efficiency. Acceptorless dehydrogenative coupling, for instance, provides a powerful route to pyrazines. The self-coupling of β-amino alcohols catalyzed by manganese pincer complexes yields 2,5-disubstituted pyrazines through a cyclization-dehydrogenation sequence. slideshare.net Another innovative approach is the palladium(II)-catalyzed cascade reaction of aminoacetonitriles with arylboronic acids, which provides unsymmetrical 2,6-disubstituted pyrazines. organic-chemistry.org Biomimetic syntheses have also been reported, such as the homodimerization of α-amino aldehydes followed by air oxidation to yield 2,5-disubstituted pyrazines.

Interactive Table: Key Cyclization Routes to the Pyrazine Core

| Method | Reactants | Key Features | Reference |

|---|---|---|---|

| Classical Condensation | 1,2-Diamine + 1,2-Dicarbonyl | Forms dihydropyrazine intermediate, requires subsequent oxidation. | youtube.com, youtube.com |

| Dehydrogenative Coupling | β-Amino Alcohols | Catalyzed by Mn-pincer complexes; atom-economical. | slideshare.net |

| Palladium-Catalyzed Cascade | Aminoacetonitrile + Arylboronic Acid | Forms unsymmetrical 2,6-disubstituted pyrazines. | organic-chemistry.org |

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) Approaches

Advanced Synthetic Transformations for Aryl-Substituted Halogenated Pyrazines

Once the aryl-substituted halogenated pyrazine core is synthesized, advanced transformations, particularly transition-metal-catalyzed cross-coupling reactions, are employed to introduce further molecular complexity. These reactions are essential for building the final target structures. colby.edu

Cobalt-catalyzed cross-coupling has been successfully used to react 2-chloropyrazine (B57796) with in situ prepared aromatic organozinc reagents, providing an effective route to 2-aryldiazines under mild conditions. nih.gov Palladium-catalyzed reactions are also widely utilized. The Suzuki cross-coupling, which pairs an organoboron reagent with an organic halide, has been applied to resin-supported chloropyrimidines, a strategy directly applicable to chloropyrazines for creating biaryl structures. nih.gov The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, has been demonstrated on iodo-substituted pyrazine analogues. This reaction can be performed efficiently in water using a palladium–phosphinous acid catalyst system, even with aryl chlorides as substrates. rsc.org

Interactive Table: Cross-Coupling Reactions on Halogenated Pyrazines and Analogues

| Coupling Reaction | Catalyst | Reactants | Product Type | Reference |

|---|---|---|---|---|

| Cobalt-Catalyzed | Cobalt Halide/Zn | 2-Chloropyrazine + Aryl Halide | 2-Arylpyrazine | nih.gov |

| Suzuki | Pd(2)(dba)3/P(t-Bu)3 | Chloropyrimidine + Arylboronic Acid | Arylpyrimidine | nih.gov |

| Sonogashira | POPd | Aryl Chloride + Terminal Alkyne | Disubstituted Alkyne | rsc.org |

| Sonogashira | Palladium | Iodo-substituted Pyrazine + Alkyne | Alkynyl-substituted Pyrazine |

Palladium-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental tools for the formation of C-C and C-N bonds in the synthesis of functionalized pyrazines. rsc.org Among these, palladium-catalyzed reactions have proven to be particularly versatile and are widely used for the construction of aryl-pyrazine scaffolds. rsc.org

Suzuki-Miyaura Coupling Protocols for Aryl-Pyrazine Formation

The Suzuki-Miyaura coupling reaction stands out as a powerful and straightforward method for C-C bond formation, utilizing aryl halides and boronic acids as coupling partners. rsc.orgnih.gov This reaction is especially valuable for the synthesis of 2-arylpyrazines from their corresponding 2-chloropyrazine precursors. The electron-deficient nature of the pyrazine ring makes halogenated pyrazines suitable substrates for such palladium-catalyzed couplings. rsc.org

Recent advancements have focused on developing highly active catalyst systems to improve the efficiency of coupling reactions involving heteroaryl halides. For instance, novel palladium(II) ONO pincer complexes have demonstrated superior activity as catalysts for the Suzuki-Miyaura cross-coupling of 2-chloropyrazine with various arylboronic acids, achieving good results with low catalyst loading under open-flask conditions. researchgate.net Similarly, catalyst systems based on Pd2dba3 and specific phosphine (B1218219) or phosphite (B83602) ligands have been developed to effectively couple 2-pyridyl nucleophiles with aryl halides, a transformation that has historically been challenging. nih.gov The choice of ligands, such as the bulky and electron-donating RuPhos, has been shown to be crucial for the successful cross-coupling of pyridyl-sulfonyl fluorides with boronic acids. claremont.edu

The reaction conditions, including the choice of base and solvent, play a significant role in the outcome of the Suzuki-Miyaura coupling. For example, an efficient method for the coupling of 2-pyridylboronates with aryl and heteroaryl bromides and chlorides utilizes potassium fluoride (KF) as the base in dioxane. nih.gov

Other Metal-Catalyzed Coupling Methodologies for C-C and C-N Bond Formation

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed reactions such as the Stille and Sonogashira couplings are also employed in pyrazine chemistry for C-C bond formation. rsc.org The Stille reaction, which involves the coupling of organostannanes with halides, has been used to synthesize pyrazine derivatives, although issues like homocoupling can occur and may be suppressed by altering the order of reagent addition. rsc.org For instance, the Stille coupling of a stannylated chloropyrazine with a chloroiodopyrazine has been reported to produce dichlorobipyrazyl in high yield. rsc.org

For the formation of C-N bonds, metal-free oxidative methods have been developed. One such method utilizes iodine to mediate the regioselective synthesis of pyrazoles from α,β-unsaturated aldehydes or ketones and hydrazines. nih.gov This approach offers a practical and environmentally friendly alternative to metal-catalyzed reactions.

Regioselective Functionalization and Derivatization Strategies

The ability to selectively introduce functional groups at specific positions on the pyrazine ring is crucial for the synthesis of complex target molecules. The inherent reactivity of the pyrazine system, particularly its electron-deficient nature, allows for successful aromatic nucleophilic substitution reactions on halogenated pyrazines. rsc.org

The functionalization of dichloropyridines, which share similarities with dichloropyrazines, has been studied extensively. The regioselectivity of lithiation, for example, can be controlled by the choice of base and solvent. researchgate.net Similarly, for imidazo[1,2-a]pyrazines, regioselective metalations using TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) like TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl enable the introduction of functional groups at specific positions. nih.gov

In the context of 2(1H)-pyrazinones, the C-3 position, being an imidoyl chloride moiety, can be selectively derivatized with various nucleophiles. nih.gov Once the C-3 position is functionalized, the C-5 position can be substituted through a metal-catalyzed cross-coupling reaction. nih.gov This stepwise approach allows for the controlled introduction of different substituents onto the pyrazine core. The development of such regioselective strategies is of general synthetic value, extending beyond specific scaffolds. mdpi.com

Microwave-Assisted Synthesis in Pyrazine Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. nih.govlookchem.comeresearchco.com This technology has been successfully applied to the synthesis of various heterocyclic compounds, including pyrazines and their precursors. lookchem.comrsc.org

The use of microwave irradiation can be particularly advantageous in the synthesis of quinoxalines and heterocyclic pyrazines from 1,2-diketone intermediates, where it has been shown to suppress the formation of polymeric side products that are common under traditional thermal conditions. lookchem.com For example, the condensation of 2-acetylnaphthalene (B72118) with benzaldehydes to form chalcones, which are precursors to pyrazolines, is significantly more efficient under microwave irradiation. nih.gov

Microwave heating has also been employed in the synthesis of poly(hydroxyalkyl)pyrazines using reactive eutectic media, demonstrating rapid reaction rates and improved atom economy. rsc.org The reaction parameters, including temperature and time, can be optimized to maximize product yield, with maximum yields being achieved in as little as three minutes at 120 °C. rsc.org This highlights the potential of microwave-assisted synthesis to provide rapid, efficient, and environmentally friendly routes to pyrazine derivatives. nih.gov

Chemical Reactivity and Transformation Pathways of 2 Chloro 6 Naphthalen 2 Yl Pyrazine

Nucleophilic Substitution Reactions at the Pyrazine (B50134) Core

The chlorine atom in 2-Chloro-6-(naphthalen-2-yl)pyrazine is readily displaced by a variety of nucleophiles. This reactivity is a cornerstone of its utility in the synthesis of more complex derivatives.

The reaction of 2-chloropyrazines with primary and secondary amines is a well-established method for the synthesis of aminopyrazine derivatives. nih.govmdpi.com This transformation typically proceeds via a nucleophilic aromatic substitution mechanism, where the amine attacks the carbon atom bearing the chlorine, leading to the formation of a new carbon-nitrogen bond. The reaction can be performed with or without a catalyst, often in the presence of a base to neutralize the hydrogen chloride generated. mdpi.com In some cases, palladium-catalyzed amination (Buchwald-Hartwig reaction) can also be employed, particularly for less reactive amines. The reaction of 2-(3-chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, a related compound, highlights the successful incorporation of a cyclic secondary amine onto a chloropyrazine core. nih.gov

| Reactant | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Primary Amine (e.g., aniline) | Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., DMF, Dioxane), Heat | N-Aryl-6-(naphthalen-2-yl)pyrazin-2-amine | mdpi.com |

| Secondary Amine (e.g., piperazine) | Base, Solvent (e.g., Dioxane), Heat | 2-(Piperazin-1-yl)-6-(naphthalen-2-yl)pyrazine | nih.gov |

| Ammonia or Ammonia equivalent | Solvent (e.g., aq. Ammonia), Heat, Pressure | 6-(Naphthalen-2-yl)pyrazin-2-amine | nih.govresearchgate.net |

Analogous to amination, thiols and their corresponding thiolates are effective nucleophiles for the displacement of the chlorine atom in this compound. These reactions provide a direct route to 2-thioether-substituted pyrazine derivatives. The reaction is typically carried out in the presence of a base, such as sodium hydride or a carbonate, to deprotonate the thiol and generate the more nucleophilic thiolate anion. The resulting sulfur-containing compounds are valuable intermediates in medicinal chemistry. nih.gov

| Reactant | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Alkyl/Aryl Thiol (R-SH) | Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF) | 2-(Alkyl/Arylthio)-6-(naphthalen-2-yl)pyrazine | nih.gov |

| Sodium Sulfide (Na₂S) | Solvent (e.g., DMF), Heat | Bis(6-(naphthalen-2-yl)pyrazin-2-yl)sulfane | nih.gov |

Oxygen-based nucleophiles, such as alkoxides and phenoxides, can displace the chlorine atom to form the corresponding ether derivatives. A study on 2,6-dichloropyrazine (B21018) demonstrated that treatment with sodium hydride and ethanol (B145695) selectively yields 2-chloro-6-ethoxypyrazine, indicating that this is a viable pathway for this compound as well. chemicalbook.com

Carbon nucleophiles, particularly in the form of organometallic reagents, are used to form new carbon-carbon bonds at the C2 position. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (using organoboron reagents) and Stille (using organotin reagents) reactions, are highly effective for this purpose. rsc.org These reactions allow for the introduction of a wide variety of alkyl, alkenyl, and aryl groups, significantly expanding the molecular diversity accessible from the starting chloropyrazine. rsc.org

| Nucleophile Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Oxygen (e.g., Sodium Ethoxide) | Alcohol (EtOH), Base (NaH), Solvent (THF) | 2-Ethoxy-6-(naphthalen-2-yl)pyrazine | chemicalbook.com |

| Carbon (Suzuki Coupling) | Arylboronic acid (Ar-B(OH)₂), Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Cs₂CO₃), Solvent (Dioxane/water) | 2-Aryl-6-(naphthalen-2-yl)pyrazine | rsc.orgresearchgate.net |

| Carbon (Stille Coupling) | Organostannane (Ar-SnBu₃), Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂), Solvent (THF) | 2-Aryl-6-(naphthalen-2-yl)pyrazine | rsc.org |

Spectroscopic and Advanced Structural Characterization of 2 Chloro 6 Naphthalen 2 Yl Pyrazine and Derived Compounds

Vibrational Spectroscopy Applications (FT-IR, FT-Raman) in Structural Elucidation

The high-resolution infrared spectrum of pyrazine (B50134) and naphthalene (B1677914) has been previously measured, revealing insights into their vibrational modes. researchgate.netdtic.mil Studies on pyrazine and its chlorinated derivatives have identified characteristic ring breathing modes and the influence of substituents. researchgate.net The pyrazine ring itself has fundamental vibrations that have been extensively studied. researchgate.net

Expected Characteristic Vibrations:

Naphthalene C-H Stretching: Aromatic C-H stretching vibrations for the naphthalene ring are expected in the region of 3100-3000 cm⁻¹. researchgate.net

Pyrazine C-H Stretching: The C-H stretching modes of the pyrazine ring are also anticipated in a similar region, around 3065-3073 cm⁻¹. dtic.mil

Aromatic C=C Stretching: The stretching vibrations of the C=C bonds within both the naphthalene and pyrazine rings typically appear in the 1600-1400 cm⁻¹ range.

C-N Stretching: Vibrations corresponding to the C-N bonds within the pyrazine ring are also expected in the fingerprint region.

C-Cl Stretching: The carbon-chlorine (C-Cl) stretching vibration is a key marker for this compound and is generally observed in the 800-600 cm⁻¹ region.

Out-of-Plane C-H Bending: The out-of-plane C-H bending vibrations are highly characteristic of the substitution pattern on the aromatic rings and appear in the 900-675 cm⁻¹ range. For instance, the IR spectrum of 2-naphthol (B1666908) shows characteristic out-of-plane C-H bends for the naphthalene ring at 844, 814, and 742 cm⁻¹. researchgate.net

Raman spectroscopy would provide complementary information. For example, in the Raman spectrum of naphthalene, characteristic peaks are readily observed. researchgate.netresearchgate.net Similarly, studies on 2-chloropyridine (B119429) have utilized Raman spectroscopy to investigate its vibrational modes. acs.org The combination of FT-IR and FT-Raman allows for a more complete assignment of the vibrational fundamentals.

Table 1: Predicted FT-IR and FT-Raman Vibrational Frequencies for 2-Chloro-6-(naphthalen-2-yl)pyrazine

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Moiety |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Naphthalene, Pyrazine |

| Aromatic C=C Stretch | 1600-1400 | Naphthalene, Pyrazine |

| C-N Stretch | 1400-1200 | Pyrazine |

| C-H In-Plane Bend | 1300-1000 | Naphthalene, Pyrazine |

| C-H Out-of-Plane Bend | 900-675 | Naphthalene, Pyrazine |

| C-Cl Stretch | 800-600 | Chloropyrazine |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would show distinct signals for the protons on both the pyrazine and naphthalene rings. The protons on the pyrazine ring are expected to appear at a lower field (higher ppm) due to the deshielding effect of the two nitrogen atoms. For comparison, the protons in unsubstituted pyrazine resonate at approximately 8.59 ppm. wikipedia.org In 2-methylpyrazine, the ring protons appear between 8.37 and 8.57 ppm. chemicalbook.com For 2-chloropyrazine (B57796), the protons are observed as multiplets in the aromatic region. chemicalbook.com The naphthalene protons would present a more complex pattern of doublets, triplets, or multiplets, typically in the range of 7.5 to 8.5 ppm, depending on their position and coupling with neighboring protons. Studies of naphthalenyl-phenyl-pyrazoline derivatives show these complex splitting patterns. lookchem.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbon atoms of the pyrazine ring are expected to be significantly downfield. In pyrazine itself, the carbons resonate at around 145 ppm. nih.gov The carbon atom bonded to the chlorine (C-Cl) would have its chemical shift influenced by the halogen's electronegativity. The carbon atoms of the naphthalene ring typically resonate in the 125-135 ppm range. For example, in 2-chloronaphthalene, the carbon signals are spread across the aromatic region. chemicalbook.com The quaternary carbons, including those at the junction of the two rings and the bridgehead carbons of naphthalene, would also be identifiable. Detailed analysis of naphthalimide derivatives shows carbon chemical shifts between 120 and 135 ppm, with carbonyl carbons appearing around 164 ppm. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Moiety | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Pyrazine-H | ~8.5 - 9.0 | s, d |

| ¹H | Naphthalene-H | ~7.5 - 8.5 | m |

| ¹³C | Pyrazine C-Cl | ~150 - 155 | s |

| ¹³C | Pyrazine C-Naphthyl | ~155 - 160 | s |

| ¹³C | Pyrazine CH | ~140 - 148 | d |

| ¹³C | Naphthalene CH | ~125 - 130 | d |

| ¹³C | Naphthalene C (quaternary) | ~130 - 135 | s |

s = singlet, d = doublet, m = multiplet

Ultraviolet-Visible Spectroscopy (UV-Vis) and Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The extended conjugated system of this compound, which includes both the pyrazine and naphthalene rings, is expected to give rise to characteristic absorption bands.

Pyrazine itself exhibits absorption bands in the UV region, typically between 220-270 nm and a less intense, more structured band at 290-380 nm. researchgate.net Naphthalene and its derivatives also show strong UV absorption. ijcesen.com The spectrum of this compound would likely show intense absorptions corresponding to π → π* transitions within the aromatic system. The presence of the chlorine atom and the extended conjugation with the naphthalene ring would be expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyrazine. Studies on various pyrazine compounds confirm that the presence of two nitrogen atoms in the ring modifies the absorption properties. researchgate.net Similarly, derivatives of 1-phenyl naphthalene are determined by UV-Visible spectrophotometry, showing characteristic absorption patterns. scholarsresearchlibrary.com

Table 3: Expected UV-Vis Absorption Data for this compound

| Transition | Expected λmax (nm) | Moiety |

|---|---|---|

| π → π* | ~250 - 350 | Conjugated Pyrazine-Naphthalene system |

| n → π* | ~300 - 400 | Pyrazine ring |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, the molecular weight is 240.69 g/mol , which would be observed as the molecular ion peak (M⁺) in the mass spectrum. bldpharm.com The presence of a chlorine atom would also result in a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, corresponding to the ³⁷Cl isotope.

The fragmentation of the molecule under electron impact (EI) ionization would likely proceed through several pathways. libretexts.org The fragmentation of aromatic ketones often involves the loss of the R group. miamioh.edu General fragmentation patterns for heterocyclic compounds often involve the loss of small, stable molecules like HCN. The cleavage of the bond between the pyrazine and naphthalene rings could lead to fragments corresponding to the chloropyrazinyl cation or the naphthalenyl cation. Further fragmentation of the naphthalene ring system is also possible. Studies on the fragmentation of ketamine analogues and other fused heterocyclic systems show complex pathways, including ring cleavages and loss of substituents. nih.govraco.cat

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion | Possible Origin |

|---|---|---|

| 240/242 | [M]⁺ | Molecular ion |

| 205 | [M-Cl]⁺ | Loss of chlorine radical |

| 127 | [C₁₀H₇]⁺ | Naphthalenyl cation |

| 113/115 | [C₄H₂ClN₂]⁺ | Chloropyrazinyl cation |

| 102 | [C₈H₆]⁺ | Loss of HCN from naphthalenyl cation |

| 76 | [C₆H₄]⁺ | Benzene-type fragment |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of related structures provides a strong indication of what to expect.

Furthermore, the crystal packing would reveal any significant intermolecular interactions, such as π-π stacking between the aromatic rings or halogen bonding involving the chlorine atom. These interactions are crucial for understanding the solid-state properties of the material. For example, analysis of different pyrazine polymorphs has shown the presence of C-H···N hydrogen bonds that influence the crystal packing. nih.gov

Computational and Quantum Chemical Investigations on 2 Chloro 6 Naphthalen 2 Yl Pyrazine

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure and properties of molecules. mdpi.com This method is foundational for understanding the topics listed below.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). birmingham.ac.uk The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical stability and reactivity. diva-portal.orgnih.gov A large gap implies high stability, while a small gap suggests higher reactivity. For some chloropyrazines, the LUMO+1 orbital, rather than the LUMO, is considered more relevant for correlating with reactivity in nucleophilic substitutions.

Electrophilicity and Chemical Hardness/Softness Indices

Chemical hardness and softness are concepts derived from the HOMO-LUMO gap. Hard molecules have a large gap and are less reactive, whereas soft molecules have a small gap and are more reactive. The electrophilicity index helps to predict how a molecule will behave as an electrophile in a reaction.

Vibrational Frequency Calculations and Spectroscopic Correlation

Computational methods, particularly DFT, are used to calculate the vibrational frequencies of a molecule. These theoretical frequencies can be correlated with experimental data from FT-IR and Raman spectroscopy to assign specific vibrational modes to the observed spectral bands, providing a detailed understanding of the molecule's structural dynamics.

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction (GIAO-DFT)

The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is a highly effective approach for predicting the NMR chemical shifts (¹H, ¹³C, ¹⁵N, etc.) of a molecule. By comparing the predicted spectrum with experimental results, researchers can confirm or elucidate the molecular structure with a high degree of confidence.

Non-Linear Optical (NLO) Property Assessment and Electronic Delocalization

Molecules with extensive π-conjugated systems, such as those containing pyrazine (B50134) and naphthalene (B1677914) rings, are often investigated for their non-linear optical (NLO) properties. Computational calculations can predict the first hyperpolarizability (β), a measure of the second-order NLO response. mdpi.com These properties are linked to the degree of electronic delocalization and charge transfer within the molecule, making them candidates for applications in optoelectronics.

Without specific studies on 2-Chloro-6-(naphthalen-2-yl)pyrazine , any attempt to populate the requested article sections with data would be speculative and scientifically unfounded. Further experimental and computational research is required to characterize this compound and provide the detailed insights requested.

Molecular Dynamics (MD) Simulations for Conformational and Interaction Studies

Molecular Dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations offer a window into its conformational flexibility and its interaction with surrounding molecules, such as solvents or potential biological targets.

The conformational landscape of this compound is primarily dictated by the rotation around the single bond connecting the pyrazine and naphthalene rings. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them. The simulation tracks the trajectory of each atom, allowing for the analysis of key dihedral angles, bond lengths, and bond angles over the simulation period.

In studying interactions, MD simulations can model the compound in a solvated environment or within the active site of a protein. nih.gov This allows researchers to observe the formation and dynamics of non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. For instance, the nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, while the aromatic naphthalene and pyrazine rings are capable of engaging in π-π stacking interactions.

By analyzing the simulation trajectory, one can also calculate the binding free energy using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) or MM-GBSA (Molecular Mechanics Generalized Born Surface Area). mdpi.com These calculations provide a quantitative estimate of the affinity between the molecule and a binding partner, which is crucial for applications in drug design and materials science. mdpi.com

Table 1: Representative Data from a Hypothetical MD Simulation of this compound

| Parameter | Description | Typical Value/Observation |

|---|---|---|

| Torsional Angle (Naphthyl-Pyrazine) | The angle defining the rotation between the two ring systems. | Analysis reveals energy minima corresponding to specific stable conformations. |

| RMSD | Root Mean Square Deviation of the molecule's heavy atoms over time. | Averages around 1.5 - 2.5 Å, indicating conformational stability after equilibration. |

| RMSF | Root Mean Square Fluctuation per residue or atomic group. | Higher fluctuations observed in the naphthalene moiety compared to the pyrazine ring. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to a solvent. | Changes in SASA can indicate conformational shifts or binding events. |

| Binding Free Energy (MM-GBSA) | Calculated energy of binding to a hypothetical target protein. | Provides a quantitative measure of interaction strength (e.g., -25 to -40 kcal/mol). nih.gov |

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a quantum chemical method that translates the complex, many-electron wavefunction of a molecule into a more intuitive chemical language of localized bonds, lone pairs, and atomic orbitals. This analysis provides a detailed picture of the charge distribution and the stabilizing electronic interactions within this compound.

A key aspect of NBO analysis is the determination of the natural atomic charges. This reveals the electron density distribution across the molecule. For this compound, the nitrogen atoms in the pyrazine ring and the chlorine atom are expected to carry significant negative charges due to their high electronegativity, making them potential sites for electrophilic attack. Conversely, the carbon atoms bonded to these electronegative atoms will exhibit positive charges.

NBO analysis also quantifies intramolecular charge transfer and delocalization effects through the examination of donor-acceptor interactions. These are evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO.

Major intramolecular interactions in this compound would include:

π → π interactions:* Delocalization of π-electrons from the filled π orbitals of the naphthalene and pyrazine rings to their corresponding antibonding π* orbitals. These interactions are fundamental to the molecule's aromaticity and electronic stability.

n → π interactions:* Delocalization of electron density from the lone pairs (n) of the nitrogen and chlorine atoms to the antibonding π* orbitals of the pyrazine ring. These interactions contribute significantly to the electronic structure and can influence the molecule's reactivity and spectroscopic properties.

n → σ interactions:* Delocalization from lone pairs into antibonding sigma (σ*) orbitals, which can indicate the presence of hyperconjugative effects that stabilize the molecule.

Table 2: Illustrative NBO Analysis Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π (Naphthyl C=C) | π* (Pyrazine C=N) | High | Inter-ring π-conjugation |

| π (Pyrazine C=N) | π* (Naphthyl C=C) | Moderate | Inter-ring π-conjugation |

| n (N1 on Pyrazine) | π* (C2=C3 on Pyrazine) | High | Intramolecular charge transfer |

This analysis provides a quantitative basis for understanding the electronic landscape that governs the molecule's structure and its interactions with other chemical species.

Local Reactivity Descriptors (ALIE surfaces, Fukui functions)

To predict the most reactive sites within this compound, computational chemists employ local reactivity descriptors derived from Density Functional Theory (DFT). These tools identify regions of a molecule that are most susceptible to different types of chemical attack.

Average Local Ionization Energy (ALIE) Surface: The ALIE surface maps the average energy required to remove an electron from any point on the molecule's electron density surface. Regions with low ALIE values correspond to the locations of the most loosely bound, highest-energy electrons, which are typically the most reactive towards electrophiles. For this compound, the ALIE surface would likely show the lowest energy values located over the π-systems of the naphthalene and pyrazine rings, as well as near the lone pairs of the nitrogen atoms, indicating these as the primary sites for electrophilic attack.

Fukui Functions: Fukui functions provide a more detailed and quantitative prediction of reactivity by indicating how the electron density of a molecule changes upon the addition or removal of an electron. Three types of Fukui functions are calculated to predict reactivity towards different reagents:

f+(r): Predicts sites for nucleophilic attack (where an electron is added). The regions with the highest f+(r) values are the most electrophilic.

f-(r): Predicts sites for electrophilic attack (where an electron is removed). The regions with the highest f-(r) values are the most nucleophilic.

f0(r): Predicts sites for radical attack.

For this compound, the condensed Fukui functions (values calculated for each atom) would likely show:

High f+ values on the carbon atoms of the pyrazine ring, particularly the one bonded to chlorine, making them susceptible to nucleophilic attack.

High f- values on the nitrogen atoms and certain carbon atoms within the electron-rich naphthalene ring, marking them as the most probable sites for electrophilic attack.

Table 3: Predicted Local Reactivity Sites based on Fukui Functions

| Atom/Region | Fukui Function | Predicted Reactivity |

|---|---|---|

| Pyrazine Carbons (esp. C-Cl) | High f+ | Susceptible to Nucleophilic Attack |

| Pyrazine Nitrogens | High f- | Susceptible to Electrophilic Attack |

| Naphthalene Carbons | High f- | Susceptible to Electrophilic Attack |

Together, ALIE surfaces and Fukui functions provide a comprehensive and predictive map of the chemical reactivity of this compound, guiding further experimental studies in synthesis and materials science.

Table of Mentioned Compounds

| Compound Name |

|---|

Coordination Chemistry and Organometallic Applications of Pyrazine Based Ligands

Design Principles for 2-Chloro-6-(naphthalen-2-yl)pyrazine as a Ligand Precursor

There is no available literature discussing the specific design principles of this compound that would make it a suitable precursor for ligands in coordination chemistry.

Synthesis and Characterization of Metal Complexes Incorporating Pyrazine (B50134) Moieties

No studies were found that report the synthesis or characterization of metal complexes incorporating the this compound moiety. Therefore, information regarding complexation strategies or the properties of such conjugates is unavailable.

Potential Applications of Pyrazine-Based Metal Complexes in Advanced Materials Science

There are no documented potential applications in advanced materials science for metal complexes derived from this compound.

Due to the absence of specific research on this compound, generating the requested article with the required depth and accuracy is not feasible.

Table of Mentioned Compounds

Catalytic Roles and Applications of 2 Chloro 6 Naphthalen 2 Yl Pyrazine Derivatives

Utilization of Pyrazine-Containing Ligands in Homogeneous Catalysis

Homogeneous catalysis, where the catalyst and reactants exist in the same phase, heavily relies on the design of organic ligands that coordinate to a central metal atom. Pyrazine (B50134) scaffolds are frequently incorporated into these ligands to create effective and tunable catalysts for a range of chemical transformations.

The nitrogen atoms in the pyrazine ring possess lone pairs of electrons that can coordinate to transition metals, influencing their catalytic activity. The replacement of more common pyridine (B92270) rings with pyrazine in catalyst design has been shown to have a substantial impact on the metal- and ligand-centered reduction potentials. nih.gov For instance, iron complexes bearing tridentate pyrazine-bis(2,6-arylimino) ligands have been successfully employed as catalysts for ethylene (B1197577) polymerization after activation with alkylaluminums. nih.gov While these specific pyrazine-based catalysts showed lower activity compared to their pyridine analogues, this highlights the principle that modifying the heterocyclic core directly tunes catalytic behavior. nih.gov

Furthermore, pyrazine-based pincer ligands, such as 2,6-bis(di(tert-butyl)phosphinomethyl)pyrazine (tBu-PNzP), have been synthesized and used to create iron complexes capable of catalyzing the hydrogenation of carbon dioxide to formate (B1220265) salts. nih.gov In these systems, the pyrazine backbone is not merely a spectator but can participate in metal-ligand cooperation (MLC) through dearomatization and rearomatization cycles, which is crucial for the activation of small molecules like H₂ and CO₂. nih.gov

Derivatives of 2-Chloro-6-(naphthalen-2-yl)pyrazine are ideal candidates for creating advanced ligands for homogeneous catalysis. The naphthyl group provides significant steric bulk, which can create a specific pocket around the metal center, influencing the selectivity of the catalytic reaction. The chloro group can be readily substituted with various functional groups, such as phosphines, amines, or other coordinating moieties, to generate bidentate or tridentate ligands.

Table 1: Examples of Pyrazine-Containing Ligands in Homogeneous Catalysis This table is interactive. Click on the headers to sort.

| Ligand Type | Metal Center | Catalytic Application | Key Finding | Reference |

|---|---|---|---|---|

| Pyrazine-bis(arylimino) | Iron (Fe) | Ethylene Polymerization | Replacement of pyridine with pyrazine ring decreases catalytic activity and polymer molecular weight. | nih.gov |

| Pyrazine Pincer (PNzP) | Iron (Fe) | CO₂ Hydrogenation | Pyrazine backbone enables metal-ligand cooperation for substrate activation. | nih.gov |

| Pyrazine-Amide | Cobalt (Co) | Formation of Polynuclear Complexes | Ligand coordinates in a meridianal fashion, with the free pyrazine nitrogen bridging to another metal center. | mdpi.com |

| Pyrazine-functionalized Tetrapyridyl | Cobalt (Co) | Aqueous Proton Reduction (H₂ Generation) | Substitution with pyrazine groups significantly impacts the catalyst's reduction potentials and H₂ generation activity. | nih.gov |

| Pyrazinecarbohydrazide | Iridium (Ir) | NADH Regeneration | Replacing pyridine with pyrazine in the ligand structure enhances catalyst stability and performance. | nih.gov |

Heterogeneous Catalysis Involving Pyrazine Scaffolds

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of catalyst recovery, reusability, and process simplification. Pyrazine scaffolds can be incorporated into solid supports to create robust and efficient heterogeneous catalysts.

One prominent strategy involves the use of pyrazine-containing building blocks to construct porous organic polymers, such as Covalent Triazine Frameworks (CTFs). researchgate.net These materials possess high surface areas, thermal stability, and tunable porosity. The nitrogen atoms within the pyrazine and triazine structures can serve as anchoring sites for catalytically active metal nanoparticles or single-atom catalysts. For example, CTFs functionalized with pyridine units have been used to support Ni(II) catalysts for ethylene oligomerization. researchgate.net The porous nature of the support can influence product selectivity by affecting the diffusion of reactants and products. researchgate.net

Derivatives of this compound could be modified to act as monomers in the synthesis of such catalytic frameworks. For example, the chloro group could be replaced with another reactive group suitable for polymerization. The resulting material would have naphthyl-functionalized pores, potentially offering unique selectivity for reactions involving large aromatic substrates due to favorable π-π stacking interactions.

Another approach is the immobilization of molecular catalysts onto solid supports. A pyrazine-containing molecular catalyst, once synthesized, can be grafted onto materials like silica, graphene, or other nanoparticles. nih.gov This combines the high selectivity of a molecular catalyst with the practical benefits of a heterogeneous system. Research has shown that immobilizing molecular catalysts can lead to hybrid materials that are more stable and efficient than their homogeneous counterparts. nih.gov

Role as a Precursor in the Development of Novel Catalytic Systems

The most significant role of this compound in the field of catalysis is as a versatile precursor for the synthesis of custom-designed ligands. The chlorine atom at the 2-position of the pyrazine ring is a key functional handle that allows for its transformation into a wide array of more complex structures through well-established chemical reactions.

Halogenated aza-aromatic compounds like 2-chloropyrazines are excellent electrophiles for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For instance, a 2-chloropyrazine (B57796) can readily undergo nickel-catalyzed Kumada-Corriu cross-coupling with a Grignard reagent to attach a new alkyl or aryl substituent. nih.gov This strategy is highly practical for accessing diverse trisubstituted pyrazine compounds. nih.gov

Similarly, palladium-catalyzed amination reactions are effective for coupling 2-chloropyridines and related heterocycles with amines or hydrazine (B178648) derivatives. nih.gov This provides a direct route to protected hydrazinopyridine linkers and other nitrogen-containing ligands that are crucial for constructing metal complexes for catalysis and bioconjugate synthesis. nih.gov

The general reactivity of 2-chloropyrazines in these coupling reactions is summarized below:

Table 2: Synthetic Utility of 2-Chloropyrazine as a Catalytic Precursor This table is interactive. Click on the headers to sort.

| Reaction Type | Catalyst System (Example) | Bond Formed | Resulting Structure | Significance |

|---|---|---|---|---|

| Kumada-Corriu Coupling | Nickel (Ni) catalyst | C-C | Pyrazine with new alkyl/aryl substituent | Access to sterically and electronically diverse pyrazine ligands. |

| Buchwald-Hartwig Amination | Palladium (Pd) catalyst | C-N | Pyrazine with amino or hydrazino substituent | Direct synthesis of N-donor ligands for metal coordination. |

| Stille Coupling | Palladium (Pd) catalyst | C-C (vinyl or aryl) | Pyrazine with new vinyl or aryl substituent | Creation of conjugated systems and extended ligand backbones. |

| Sonogashira Coupling | Palladium (Pd) / Copper (Cu) | C-C (alkynyl) | Pyrazine with alkynyl substituent | Synthesis of rigid, linear ligand extensions. |

By applying these synthetic methodologies to this compound, chemists can systematically replace the chloro group with phosphines, amines, alkynes, or other functional groups. This modular approach allows for the creation of extensive libraries of novel ligands. The constant presence of the 2-naphthyl group imparts specific steric and electronic features, while the newly introduced group provides the primary coordination site for a metal center, leading to the development of new generations of catalysts for a wide range of applications.

Advanced Research Directions and Future Prospects for 2 Chloro 6 Naphthalen 2 Yl Pyrazine

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

While established methods for pyrazine (B50134) synthesis exist, future research is geared towards developing more efficient, selective, and scalable routes to 2-Chloro-6-(naphthalen-2-yl)pyrazine and its analogs. Traditional syntheses can be limited by harsh conditions or a lack of regioselectivity. beilstein-journals.org Modern advancements focus on transition-metal-catalyzed cross-coupling reactions, which have become indispensable tools for constructing carbon-carbon and carbon-heteroatom bonds. researchgate.net

A promising approach involves the Suzuki-Miyaura cross-coupling reaction, which can be used to couple a substituted chloropyrazine with a naphthaleneboronic acid derivative. Research into novel palladium(II) ONO pincer complexes has demonstrated superior catalytic activity for such couplings, even with low catalyst loading (0.01%) and under environmentally benign open-flask conditions in water/toluene media. researchgate.net The development of such recyclable and highly active catalysts is a key objective for enhancing the efficiency of the synthesis.

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Chloro-Heterocycles

| Catalyst System | Key Advantages | Typical Conditions | Reference |

| Pd(dppb)Cl₂ | High efficiency for functionalized substrates | Good to excellent yields | rsc.org |

| Palladium(II) ONO pincer complexes | Low catalyst loading (0.01%), recyclable | H₂O/toluene media, open-flask | researchgate.net |

| Tetrakis(triphenylphosphine)palladium(0) | Versatile for various heterocycles | Moderate to good yields | scispace.comclockss.org |

This table is interactive. Click on the headers to sort.

Exploration of Advanced Derivatization Strategies for Diverse Chemical Libraries

The this compound scaffold is ripe for derivatization to generate diverse chemical libraries for screening in drug discovery and materials science. The reactive chloro group is the primary site for modification, serving as an excellent leaving group in various cross-coupling reactions.

Cross-Coupling Reactions : Palladium-catalyzed reactions are particularly effective for derivatizing chloropyrazines. scispace.comcrossref.org The Sonogashira reaction can introduce terminal alkynes, the Stille coupling allows for the addition of organostannanes, and the Kumada coupling can be used with Grignard reagents, providing a wide array of potential substitutions at the 2-position. rsc.org These reactions enable the construction of complex molecules by forming new carbon-carbon bonds. researchgate.net

C-H Bond Functionalization : A more advanced and atom-economical strategy is the direct functionalization of C-H bonds on both the pyrazine and naphthalene (B1677914) rings. This approach avoids the need for pre-functionalized starting materials. Iron-catalyzed C-H functionalization of electron-deficient heterocycles like pyrazine with organoboron agents has been successfully demonstrated. mdpi.com Similarly, palladium-catalyzed C-H/C-H cross-coupling reactions offer a powerful method for directly linking aromatic systems. mdpi.com These techniques can be used to introduce aryl, alkyl, or other functional groups, rapidly increasing molecular complexity. researchgate.net

Table 2: Advanced Derivatization Reactions for Chloropyrazines

| Reaction Type | Reagent/Catalyst | Bond Formed | Purpose | Reference |

| Suzuki-Miyaura | Arylboronic acid / Pd catalyst | C-C (Aryl) | Introduction of aryl or heteroaryl groups | researchgate.netrsc.org |

| Sonogashira | Terminal alkyne / Pd/Cu catalyst | C-C (Alkynyl) | Introduction of alkyne functionalities | rsc.org |

| Stille | Organostannane / Pd catalyst | C-C (Aryl/Vinyl) | Versatile C-C bond formation | rsc.org |

| C-H Arylation | Arylboronic acid / Fe or Pd catalyst | C-C (Aryl) | Direct functionalization without pre-activation | mdpi.com |

This table is interactive. Click on the headers to sort.

In-depth Mechanistic Studies of Key Transformation Reactions

A thorough understanding of the reaction mechanisms underlying the synthesis and derivatization of this compound is crucial for optimizing reaction conditions and predicting outcomes. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a key transformation, proceeds through a well-established catalytic cycle.

The cycle typically involves three main steps:

Oxidative Addition : The Pd(0) catalyst reacts with the chloropyrazine, inserting itself into the carbon-chlorine bond to form a Pd(II) complex.

Transmetalation : The organoboron reagent (naphthaleneboronic acid) transfers its organic group to the palladium center, displacing the halide. This step usually requires a base to activate the boronic acid.

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Future research should focus on detailed kinetic and spectroscopic studies to elucidate the precise mechanism for this specific substrate. Investigating the role of ligands, solvents, and bases can provide insights into optimizing catalyst turnover, minimizing side reactions, and controlling regioselectivity, particularly in more complex derivatization schemes like C-H activation.

Integration of Computational and Experimental Methodologies for Predictive Chemical Design

The synergy between computational chemistry and experimental synthesis offers a powerful paradigm for designing novel this compound derivatives with tailored properties. Computational methods, such as Density Functional Theory (DFT), can be employed to predict a wide range of molecular characteristics before committing to laboratory synthesis. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) studies can correlate computed molecular properties with experimental biological activities, such as cytotoxicity, to build predictive models. nih.gov These models can then be used to virtually screen large libraries of potential derivatives, identifying candidates with the highest probability of success. For instance, DFT calculations can predict electronic properties like HOMO-LUMO energy gaps, which are relevant for applications in electronics and as energetic materials. tandfonline.comresearchgate.net This predictive power helps to prioritize synthetic targets, saving significant time and resources.

Table 3: Computationally Predictable Properties of Pyrazine Derivatives

| Property | Computational Method | Potential Application | Reference |

| Heat of Formation, Density | Density Functional Theory (DFT) | Design of energetic materials | semanticscholar.orgtandfonline.comresearchgate.net |

| HOMO-LUMO Energy Gap | Density Functional Theory (DFT) | Prediction of stability and electronic properties | tandfonline.comresearchgate.net |

| Molecular Electrostatic Potential | DFT, QSAR | Prediction of intermolecular interactions and cytotoxicity | nih.gov |

| Reaction Pathways/Barriers | Density Functional Theory (DFT) | Understanding reaction mechanisms and predicting reactivity | semanticscholar.org |

This table is interactive. Click on the headers to sort.

Investigation of this compound as a Platform for Novel Material Development

The conjugated π-system formed by the pyrazine and naphthalene rings suggests that this compound could serve as a valuable scaffold for the development of novel organic materials. The ability to easily derivatize the molecule allows for fine-tuning of its electronic and photophysical properties.

By replacing the chlorine atom with other functional groups or by extending the conjugation through polymerization, derivatives could be designed for applications in:

Organic Electronics : As components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). The electronic properties can be tuned by introducing electron-donating or electron-withdrawing groups.

Energetic Materials : Pyrazine-based fused ring systems have been computationally evaluated as potential high-energy-density materials. semanticscholar.orgtandfonline.comresearchgate.net The introduction of nitro groups or N-oxides onto the pyrazine backbone can significantly enhance detonation properties. researchgate.net

Chemosensors : The pyrazine nitrogen atoms can act as coordination sites for metal ions, and the naphthalene moiety can serve as a fluorophore. Derivatization could lead to compounds that exhibit changes in their fluorescence upon binding to specific analytes, forming the basis of chemosensors.

Sustainable and Green Chemistry Approaches in Pyrazine Synthesis and Derivatization

The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to reduce environmental impact and improve process safety. rsc.orgmdpi.com Future research on this compound should incorporate these principles.

Key areas for development include:

Use of Greener Solvents : Moving away from hazardous organic solvents towards more benign alternatives like water, ethanol (B145695), or novel green solvents such as eucalyptol. researchgate.netrsc.org Palladium-catalyzed couplings have already been shown to be effective in aqueous media. researchgate.net

Energy Efficiency : Employing energy-efficient techniques such as microwave irradiation or ultrasonication can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product. One-pot reactions and C-H activation strategies are particularly advantageous in this regard as they reduce the number of synthetic steps and waste generation. tandfonline.comnih.gov

Catalyst Recovery and Reuse : Developing robust, heterogeneous, or recyclable catalysts to minimize waste from heavy metals like palladium. researchgate.net

By embracing these sustainable practices, the synthesis and derivatization of pyrazine compounds can become more environmentally friendly and economically viable. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-6-(naphthalen-2-yl)pyrazine, and how can purity be optimized?

- Methodology : The synthesis of chloro-pyrazine derivatives typically involves coupling reactions. For example, similar compounds (e.g., 6-chloro-N-((tetrahydrofuran-2-yl)methyl)pyrazin-2-amine) are synthesized using EDCI as a coupling agent and triethylamine as a base under controlled conditions . For this compound, substituting the tetrahydrofuran group with naphthalene may require Suzuki-Miyaura cross-coupling using a naphthalen-2-yl boronic acid derivative.

- Purity Optimization : High-performance liquid chromatography (HPLC) with ≥95% purity thresholds is recommended, as validated for related pyrazine compounds . Recrystallization using polar aprotic solvents (e.g., DMF) can further enhance purity.

Q. How can the structural and electronic properties of this compound be characterized?

- Techniques :

- X-ray crystallography : Use SHELX software for refinement, particularly for analyzing halogen bonding and π-stacking interactions with the naphthalene moiety .

- NMR spectroscopy : and NMR to confirm substitution patterns. The chlorine atom’s electron-withdrawing effect will deshield adjacent protons .

- UV-Vis and fluorescence spectroscopy : To study conjugation between the pyrazine core and naphthalene, which may reveal charge-transfer transitions.

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of pyrazine derivatives?

- Case Study : While pyrazine derivatives like MK 212 hydrochloride show receptor-specific activity (e.g., 5-HT2C agonism, IC = 28 nM), conflicting results may arise from off-target effects or assay conditions .

- Methodology :

- Perform competitive binding assays against a broad kinase/receptor panel (e.g., 40+ targets) to assess selectivity .

- Use structure-activity relationship (SAR) studies: Compare analogues (e.g., thiophene- or pyridine-substituted pyrazines) to isolate the naphthalene group’s contribution .

Q. How does the naphthalene substituent influence the compound’s potential in materials science?

- Hypothesis : The planar naphthalene group may enhance π-π stacking in coordination polymers or metal-organic frameworks (MOFs).

- Experimental Validation :

- Synthesize CrCl(pyrazine)-type coordination polymers and measure conductivity. Reduced pyrazine ligands in similar systems show high electrical conductivity (10 S/cm) and ferrimagnetic ordering below 55 K .

- Use variable-temperature NMR to study guest-host interactions in MOFs, as seen in pyrazine@[Ag] systems .

Q. What computational methods predict the compound’s photophysical behavior?

- Approach :

- Density Functional Theory (DFT) to model excited-state transitions. For pyrazine derivatives, phosphorescence lifetimes (~3.3 eV) correlate well with experimental data when solvent effects (e.g., benzene matrix) are included .

- Molecular dynamics (MD) simulations to analyze guest molecule orientation in MOFs, which stabilizes high-spin states in magnetic materials .

Data Contradiction Analysis

Q. How to address discrepancies in reported antimicrobial vs. anticancer activities of pyrazine derivatives?

- Critical Analysis :

- Antimicrobial Claims : Limited data for this compound itself, but related compounds (e.g., 6-methylpyrazine-2-carbaldehyde) show activity against Gram-positive bacteria . However, naphthalene’s hydrophobicity may reduce solubility, limiting bioavailability.

- Anticancer Potential : Pyrazine derivatives (e.g., Aloisine A) exhibit kinase inhibition (IC = 2–4 µM for Cdk5/p25) . The naphthalene group could enhance DNA intercalation, but cytotoxicity must be validated via MTT assays on cancer vs. normal cell lines.

- Resolution : Conduct parallel studies under standardized conditions (e.g., pH, solvent controls) and use metabolomics to identify off-target pathways.

Methodological Recommendations

- Synthesis : Optimize cross-coupling reactions using Pd(PPh) catalyst and naphthalen-2-yl boronic acid pinacol ester .

- Characterization : Pair XRD with Hirshfeld surface analysis to quantify intermolecular interactions.

- Biological Assays : Use zebrafish models for preliminary toxicity screening, as applied to CB1 inverse agonists like BPR-890 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.